molecular formula C15H12ClFO3 B5418805 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde

3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B5418805
M. Wt: 294.70 g/mol
InChI Key: BOUHCEVLDDSFKX-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position, a methoxy group at the 5-position, and a 2-fluorobenzyloxy substituent at the 4-position. This compound is structurally characterized by its aromatic aldehyde core, which is functionalized with halogen and alkoxy groups.

The molecular formula is C₁₅H₁₂ClFO₃, with a calculated molar mass of 294.70 g/mol. Key physicochemical properties can be inferred from analogs:

  • Polarity: Moderate, due to the aldehyde and ether oxygen atoms.
  • Lipophilicity: Enhanced by halogen (Cl, F) and alkoxy substituents.
  • Reactivity: The aldehyde group is susceptible to nucleophilic addition, while halogen substituents may participate in cross-coupling reactions.

Properties

IUPAC Name

3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHCEVLDDSFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of the chloro and fluorobenzyl groups enhances its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Structural Analog Overview

The compound is compared to four structurally related analogs (Table 1), highlighting substituent variations and their implications.

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Differences Source
3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde Cl (3), 2-F-benzyloxy (4), OCH₃ (5) C₁₅H₁₂ClFO₃ 294.70 Reference compound
3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), 3-F-benzyloxy (4), OCH₃ (5) C₁₅H₁₂BrFO₃ 339.15 Br instead of Cl; 3-F vs. 2-F benzyl
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde Br (3), OCH₂CH₃ (5), 2-F-benzyloxy (4) C₁₆H₁₄BrFO₃ 353.17 Ethoxy (5) vs. methoxy; Br substitution
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), 2,4-Cl₂-benzyloxy (4), OCH₃ (5) C₁₅H₁₁BrCl₂O₃ 390.04 Dichlorobenzyl; Br substitution
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid Cl (3), 2-Cl-benzyloxy (4), OCH₃ (5), COOH C₁₅H₁₂Cl₂O₄ 327.16 Carboxylic acid derivative; dual Cl

Substituent Effects on Physicochemical Properties

Halogen Substitution (Cl vs. Br)
  • Lipophilicity : Bromine increases lipophilicity (logP), enhancing membrane permeability but possibly reducing solubility .
Fluorine Position on Benzyl Group (2-F vs. 3-F)
  • Steric and Electronic Effects : The 2-fluorobenzyl group introduces ortho steric hindrance, which may impede interactions with planar biological targets. In contrast, the 3-fluorobenzyl group offers less steric disruption but modifies electronic distribution .
Alkoxy Group Variations (Methoxy vs. Ethoxy)
  • Solubility : Ethoxy’s increased hydrophobicity may reduce aqueous solubility compared to methoxy.
Benzyloxy Substitutions (Dichloro vs. Monofluoro)
  • The dichlorobenzyloxy group in the analog from significantly enhances molar mass and lipophilicity, which could improve binding to hydrophobic protein pockets but complicate synthetic purification .

Biological Activity

3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including a chloro group, a methoxy group, and a fluorobenzyl moiety, contribute to its reactivity and biological interactions.

  • Molecular Formula : C15H12ClFO3
  • Molecular Weight : 294.71 g/mol
  • Functional Groups : Aldehyde, methoxy, chloro, and ether

The biological activity of 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde is primarily attributed to its ability to interact with various biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their activities. The presence of the chloro and fluorobenzyl groups enhances its reactivity towards these targets, making it a subject of interest for drug development.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar functional groups can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

There is growing evidence that this compound may possess anticancer activity. A structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects.

Compound IC50 (µM) Cell Line
3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehydeTBDTBD
Similar Compound A1.61 ± 1.92Jurkat (B-cell)
Similar Compound B1.98 ± 1.22A-431 (skin cancer)

Case Studies

  • Anticancer Activity in Cell Lines : In a study evaluating various phenolic compounds, derivatives similar to 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde showed promising results against human glioblastoma U251 cells and melanoma WM793 cells. These studies utilized molecular dynamics simulations to elucidate interactions with target proteins, revealing significant binding affinity through hydrophobic interactions.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of structurally related compounds demonstrated effective inhibition of biofilm formation in E. coli. The modification of phenolic structures significantly improved their bioactivity, suggesting that similar modifications could enhance the efficacy of 3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde.

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